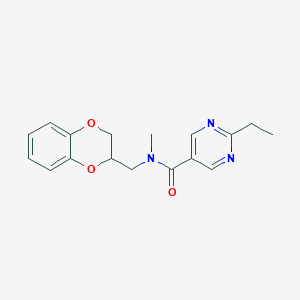![molecular formula C19H15NO3 B5337676 3-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethylidene]-2-benzofuran-1(3H)-one](/img/structure/B5337676.png)
3-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethylidene]-2-benzofuran-1(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethylidene]-2-benzofuran-1(3H)-one is a heterocyclic compound that belongs to the class of quinoline derivatives. This compound has drawn significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用机制
The mechanism of action of 3-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethylidene]-2-benzofuran-1(3H)-one is not fully understood. However, studies have shown that the compound exerts its biological activity by interacting with various cellular targets, including enzymes, receptors, and signaling pathways. The compound binds to the active site of enzymes and inhibits their activity, leading to the disruption of cellular processes.
Biochemical and Physiological Effects:
This compound has shown various biochemical and physiological effects, including:
1. Induction of apoptosis in cancer cells by activating the caspase cascade.
2. Inhibition of the PI3K/Akt/mTOR pathway, which is a key regulator of cell growth and proliferation.
3. Inhibition of the NF-κB pathway, which is a key regulator of the inflammatory response.
4. Disruption of bacterial cell wall and membrane, leading to the inhibition of bacterial growth.
实验室实验的优点和局限性
The advantages of using 3-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethylidene]-2-benzofuran-1(3H)-one in lab experiments include:
1. Potent biological activity against various targets.
2. High selectivity and specificity towards cellular targets.
3. Availability of various synthetic methods for the compound.
The limitations of using this compound in lab experiments include:
1. Limited solubility in aqueous solutions, which can affect the bioavailability of the compound.
2. Lack of information on the pharmacokinetics and pharmacodynamics of the compound.
3. Limited information on the toxicity and safety of the compound.
未来方向
The future directions for the research on 3-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethylidene]-2-benzofuran-1(3H)-one include:
1. Development of more efficient synthetic methods for the compound.
2. Investigation of the pharmacokinetics and pharmacodynamics of the compound.
3. Evaluation of the toxicity and safety of the compound.
4. Identification of new cellular targets for the compound.
5. Development of new derivatives of the compound with improved biological activity and selectivity.
Conclusion:
This compound is a promising compound with various applications in medicinal chemistry, biochemistry, and pharmacology. The compound has shown potent biological activity against various targets, including cancer cells and bacteria. However, further research is needed to fully understand the mechanism of action, pharmacokinetics, and toxicity of the compound. The future directions for the research on the compound include the development of more efficient synthetic methods, identification of new cellular targets, and development of new derivatives with improved biological activity and selectivity.
合成方法
The synthesis of 3-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethylidene]-2-benzofuran-1(3H)-one can be achieved through various methods. One of the most commonly used methods is the condensation reaction between 2-benzofuran-1,3-dione and 3,4-dihydroquinoline-2(1H)-one in the presence of a suitable catalyst. The reaction is carried out in an appropriate solvent under reflux conditions, and the product is obtained in good yield after purification.
科学研究应用
3-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethylidene]-2-benzofuran-1(3H)-one has shown promising results in various scientific research applications. Some of the significant applications include:
1. Anticancer Activity: This compound has shown potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway.
2. Antimicrobial Activity: this compound has shown significant antimicrobial activity against various bacterial and fungal strains. The compound inhibits the growth of bacteria by disrupting the bacterial cell wall and membrane.
3. Anti-inflammatory Activity: The compound has shown potent anti-inflammatory activity by inhibiting the production of inflammatory cytokines and chemokines. The compound also inhibits the activation of NF-κB, which is a key regulator of the inflammatory response.
属性
IUPAC Name |
(3E)-3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethylidene]-2-benzofuran-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c21-18(20-11-5-7-13-6-1-4-10-16(13)20)12-17-14-8-2-3-9-15(14)19(22)23-17/h1-4,6,8-10,12H,5,7,11H2/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCHUNSVOSMAJC-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C=C3C4=CC=CC=C4C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)/C=C/3\C4=CC=CC=C4C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-cyano-N-(4-ethylphenyl)-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B5337599.png)
![3-({1-[N-(methylsulfonyl)-beta-alanyl]-4-piperidinyl}methyl)benzoic acid](/img/structure/B5337606.png)

![N-(2-chloro-4,5-difluorophenyl)-N'-{2-[(2-methylphenyl)thio]ethyl}urea](/img/structure/B5337610.png)
![N-(10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)thiourea](/img/structure/B5337617.png)
![2-chloro-5-[3-methyl-5-oxo-4-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5337623.png)

![2-fluoro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5337644.png)
![3-{5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furyl}-2-(4-methyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B5337661.png)
![ethyl [4-(3-chlorobenzyl)-1-piperazinyl]acetate](/img/structure/B5337665.png)
![(5-{1-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-1H-imidazol-2-yl}-2-furyl)methanol](/img/structure/B5337666.png)
![3-{[(3,4,5-trimethoxyphenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5337668.png)
![3-(5-{[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5337683.png)
